molecular formula C22H26N4O2S B3520162 2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxybenzyl)acetamide

2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxybenzyl)acetamide

Cat. No.: B3520162
M. Wt: 410.5 g/mol
InChI Key: HYKHDORNDNQWKZ-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds. They contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . These compounds are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of organic ligands with metal salts under solvothermal conditions . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is typically established by NMR and MS analysis . The triazole ring is a central structural component in a number of drug classes .


Chemical Reactions Analysis

1,2,4-Triazole derivatives can exhibit potent inhibitory activities against certain cancer cell lines . For example, some hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid showed potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .


Physical and Chemical Properties Analysis

1,2,4-Triazole derivatives are typically white or colorless solids. They show excellent solubility in water and other polar solvents .

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives often involves inhibiting the proliferation of cancer cells by inducing apoptosis .

Safety and Hazards

The safety and hazards of 1,2,4-triazole derivatives can vary depending on the specific compound. Some compounds have been found to exhibit very weak cytotoxic effects toward normal cells compared with doxorubicin .

Future Directions

Future research on 1,2,4-triazole derivatives could focus on their potential as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Properties

IUPAC Name

2-[(5-benzyl-4-propyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-3-13-26-20(14-17-7-5-4-6-8-17)24-25-22(26)29-16-21(27)23-15-18-9-11-19(28-2)12-10-18/h4-12H,3,13-16H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKHDORNDNQWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1SCC(=O)NCC2=CC=C(C=C2)OC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxybenzyl)acetamide
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2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxybenzyl)acetamide
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2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxybenzyl)acetamide
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2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxybenzyl)acetamide
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2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxybenzyl)acetamide
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2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxybenzyl)acetamide

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